molecular formula C19H17NO5 B2673070 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 858766-47-9

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2673070
CAS No.: 858766-47-9
M. Wt: 339.347
InChI Key: SBSWUNJAUDECHP-YVLHZVERSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core modified with a 4-methoxybenzylidene substituent at the C2 position and a dimethylcarbamate group at the C6 oxygen atom. The Z-configuration of the benzylidene double bond is critical for maintaining structural alignment with bioactive aurones targeting tubulin .

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-8-9-15-16(11-14)25-17(18(15)21)10-12-4-6-13(23-3)7-5-12/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSWUNJAUDECHP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: The next step is the introduction of the methoxybenzylidene group. This is usually accomplished via a condensation reaction between the benzofuran core and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Dimethylcarbamate Group: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and structural features make it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives share a common pharmacophore but exhibit diverse biological activities based on substituent variations. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents Carbamate Group Key Structural Features Biological Activity (IC50)
(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate 4-Methoxybenzylidene Dimethylcarbamate Electron-donating methoxy group; compact carbamate Not explicitly reported; inferred activity based on SAR
(Z)-2-((1-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) 4-Nitrophenyl-pyrazole-thiophene Diethylcarbamate Bulky pyrazole-thiophene heterocycle; electron-withdrawing nitro group Moderate antitumor activity (IC50 ~100–500 nM in preliminary assays)
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) Indole-methylene-acetonitrile N/A Indole heterocycle; nitrile substituent High potency (IC50 <100 nM in PC-3 prostate cancer cells); in vivo efficacy in xenografts
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridine-methylene; dichlorobenzyloxy N/A Chlorine atoms enhance lipophilicity; pyridine improves solubility IC50 <100 nM in leukemia cell lines; zebrafish T-ALL model activity

Key Differences and Implications

  • Substituent Effects on Tubulin Binding :

    • The 4-methoxybenzylidene group in the target compound provides electron-donating effects, which may enhance metabolic stability but reduce tubulin-binding affinity compared to electron-withdrawing groups (e.g., nitro in 9k or chloro in 5b ) .
    • Heterocyclic substituents (e.g., pyrazole in 9k , indole in 5a ) improve potency by enhancing hydrophobic interactions with the colchicine-binding pocket .
  • The dimethylcarbamate may act as a prodrug, slowly releasing the active phenolic metabolite .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system with a methoxybenzylidene moiety and a dimethylcarbamate group. Its molecular formula is C19H19O6C_{19}H_{19}O_{6}, and it has a molecular weight of approximately 341.35 g/mol. The structural representation is as follows:

 Z 2 4 methoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl dimethylcarbamate\text{ Z 2 4 methoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl dimethylcarbamate}

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran under acidic conditions, followed by carbamate formation through reaction with dimethylcarbamate. The reaction conditions must be optimized for yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Properties
Studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, related benzofuran derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although specific data on this compound itself is limited.

3. Mechanism of Action
The proposed mechanism involves interaction with cellular targets such as tubulin and various enzymes involved in cell proliferation and survival. The methoxy group may enhance solubility and bioavailability, facilitating better interaction with biological targets .

Research Findings

Recent studies have further elucidated the biological profile of related compounds:

Compound IC50 (μM) Activity
Compound A0.88Antitumor
Compound B5.8Antitumor
Compound C12Antitumor

These findings highlight the potential of benzofuran derivatives in cancer therapy due to their ability to circumvent multidrug resistance mechanisms .

Case Studies

  • In Vivo Efficacy : In studies involving xenograft models of human prostate cancer (PC-3) and melanoma (A375), treatments with benzofuran derivatives yielded tumor growth inhibition rates ranging from 30% to 60%, demonstrating significant therapeutic potential .
  • Safety Profile : Long-term administration of related compounds has shown minimal neurotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

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